molecular formula C11H11NO4 B14002213 2-[(Phenoxyacetyl)amino]prop-2-enoic acid CAS No. 41847-91-0

2-[(Phenoxyacetyl)amino]prop-2-enoic acid

Cat. No.: B14002213
CAS No.: 41847-91-0
M. Wt: 221.21 g/mol
InChI Key: KFUCPFDQHURGLN-UHFFFAOYSA-N
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Description

2-[(Phenoxyacetyl)amino]prop-2-enoic acid is an organic compound with the molecular formula C11H11NO4. It is known for its unique structure, which includes a phenoxy group attached to an acetylamino group, and a prop-2-enoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenoxyacetyl)amino]prop-2-enoic acid typically involves the reaction of phenoxyacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenoxyacetyl)amino]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenoxyacetyl)amino]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Phenoxyacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetylamino group may participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Phenoxyacetyl)amino]prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

41847-91-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-[(2-phenoxyacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H11NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15)

InChI Key

KFUCPFDQHURGLN-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)NC(=O)COC1=CC=CC=C1

Origin of Product

United States

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